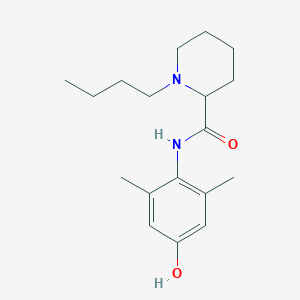
4'-Hydroxybupivacaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Hydroxybupivacaine is an organic compound belonging to the class of alpha amino acid amides. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Hydroxybupivacaine involves the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . This reaction typically requires anhydrous conditions and appropriate solvents to facilitate the reaction. Heating or the use of catalysts can further promote the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 4'-Hydroxybupivacaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can result in various substituted amides .
Scientific Research Applications
4'-Hydroxybupivacaine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a tool for studying biochemical pathways and interactions . In medicine, this compound is utilized for its analgesic properties, acting as a sodium channel blocker . Additionally, it finds applications in the industry as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 4'-Hydroxybupivacaine involves the blockade of nerve impulse generation and conduction by inhibiting the influx of sodium ions through voltage-gated sodium channels . This action results in local anesthesia and analgesia, making it a valuable compound in medical applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include bupivacaine, levobupivacaine, and dextrobupivacaine . These compounds share structural similarities and exhibit comparable pharmacological properties .
Uniqueness: What sets 4'-Hydroxybupivacaine apart is its specific substitution pattern and the presence of the hydroxy group, which can influence its pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a compound of interest for further research and development .
Properties
CAS No. |
51989-47-0 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-9-20-10-7-6-8-16(20)18(22)19-17-13(2)11-15(21)12-14(17)3/h11-12,16,21H,4-10H2,1-3H3,(H,19,22) |
InChI Key |
YVPPHAUZYVAQNM-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
Synonyms |
4'-hydroxybupivacaine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


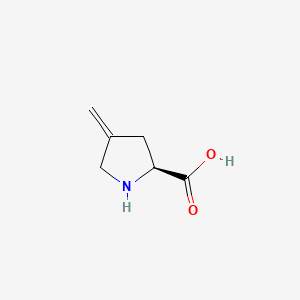
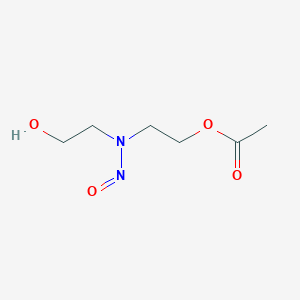
![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B1211773.png)
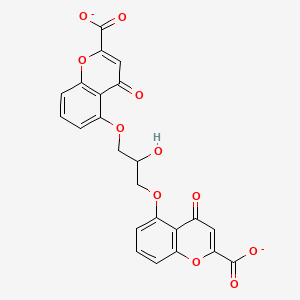
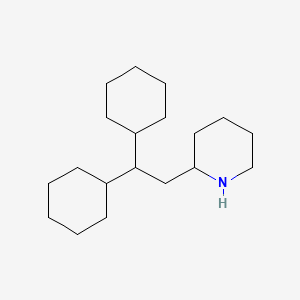
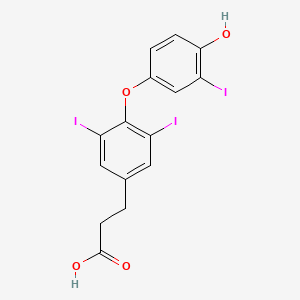
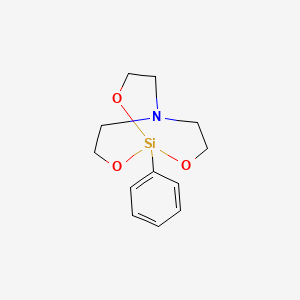
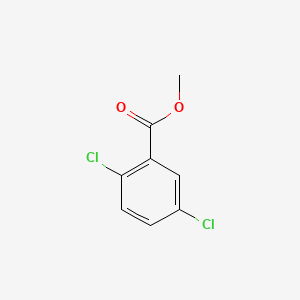
![4-[2,3-diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol](/img/structure/B1211782.png)

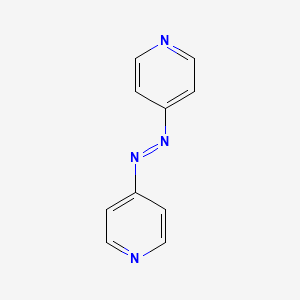
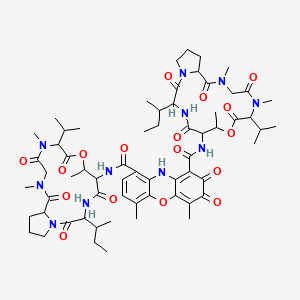

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)
